MCOPPB trihydrochloride

Description

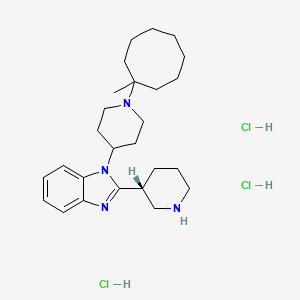

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[1-(1-methylcyclooctyl)piperidin-4-yl]-2-[(3R)-piperidin-3-yl]benzimidazole;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40N4.3ClH/c1-26(15-7-3-2-4-8-16-26)29-18-13-22(14-19-29)30-24-12-6-5-11-23(24)28-25(30)21-10-9-17-27-20-21;;;/h5-6,11-12,21-22,27H,2-4,7-10,13-20H2,1H3;3*1H/t21-;;;/m1.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTIPEVOPCGEULQ-RFCADEKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCCCC1)N2CCC(CC2)N3C4=CC=CC=C4N=C3C5CCCNC5.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CCCCCCC1)N2CCC(CC2)N3C4=CC=CC=C4N=C3[C@@H]5CCCNC5.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43Cl3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1108147-88-1 | |

| Record name | Mcoppb trihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1108147881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MCOPPB TRIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SIO8DBP4K7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

MCOPPB Trihydrochloride: A Technical Guide to Synthesis, Purification, and Biological Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

MCOPPB trihydrochloride (1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole trihydrochloride) is a potent and highly selective non-peptide agonist for the nociceptin/orphanin FQ (NOP) receptor.[1][2] Its unique pharmacological profile, demonstrating significant anxiolytic effects without the memory or motor function impairments associated with other compounds, has made it a valuable tool in neuroscience research.[1] More recently, MCOPPB has been identified as a senolytic agent, capable of selectively eliminating senescent cells, opening new avenues for its therapeutic application.[3][4] This technical guide provides a comprehensive overview of the synthesis and purification of this compound, along with a detailed examination of its primary signaling pathway.

Physicochemical and Biological Properties

This compound is a white to off-white solid with good solubility in water and DMSO.[5][6] Its high affinity and selectivity for the human NOP receptor are key characteristics that drive its biological activity.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₄₀N₄·3HCl | [5] |

| Molecular Weight | 534.05 g/mol | [5] |

| Purity | ≥98% (typically ≥99% by HPLC) | [5][7] |

| pKi (human NOP receptor) | 10.07 | [1][2] |

| Solubility | Water: ~30 mM, DMSO: ~60 mM | [5] |

| Appearance | White to off-white solid | |

| Storage | Store at -20°C | [5] |

Synthesis and Purification

The synthesis of MCOPPB involves a multi-step process culminating in the formation of the benzimidazole (B57391) core, followed by conversion to its trihydrochloride salt for improved solubility and stability. The key starting materials are (R)-N-Boc-3-aminopiperidine and 1-(1-methylcyclooctyl)piperidin-4-one. While the specific, detailed experimental protocol from the primary literature by Hayashi et al. (2009) could not be fully accessed, the following represents a plausible and detailed methodology based on general procedures for the synthesis of 1,2-disubstituted benzimidazoles and purification of piperidine (B6355638) derivatives.

Experimental Protocol: Synthesis of MCOPPB

Step 1: Reductive Amination

-

To a solution of 1-(1-methylcyclooctyl)piperidin-4-one (1.0 eq) in dichloromethane (B109758) (DCM), add (R)-N-Boc-3-aminopiperidine (1.1 eq).

-

Add sodium triacetoxyborohydride (B8407120) (1.5 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-18 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Boc-protected diamine intermediate.

Step 2: Benzimidazole Ring Formation

-

Dissolve the crude Boc-protected diamine (1.0 eq) and 2-fluoronitrobenzene (1.2 eq) in dimethyl sulfoxide (B87167) (DMSO).

-

Add potassium carbonate (3.0 eq) and heat the mixture at 120-140°C for 8-12 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the product with ethyl acetate (B1210297) (3 x volumes).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting nitro intermediate is then reduced. Dissolve the crude product in ethanol (B145695) and add palladium on carbon (10 mol%).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite and concentrate the filtrate to give the crude amino intermediate.

-

To form the benzimidazole, the amino intermediate is cyclized. A common method involves reaction with an orthoformate in the presence of an acid catalyst.

Step 3: Deprotection and Salt Formation

-

Dissolve the Boc-protected MCOPPB in a solution of hydrochloric acid in dioxane (e.g., 4M HCl in dioxane) or a mixture of methanol (B129727) and concentrated HCl.

-

Stir the solution at room temperature for 2-4 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

The resulting solid is the crude this compound.

Experimental Protocol: Purification of this compound

-

Recrystallization: Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., methanol, ethanol, or a mixture of ethanol and water). Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Column Chromatography: For higher purity, the free base of MCOPPB (obtained by neutralizing the hydrochloride salt) can be purified by silica (B1680970) gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane). The purified free base is then converted back to the trihydrochloride salt as described above.

-

Purity Analysis: The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC), and its identity confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Characterization Data (Representative)

| Analysis | Expected Results |

| ¹H NMR | Peaks corresponding to the aromatic protons of the benzimidazole ring, the aliphatic protons of the cyclooctyl and piperidinyl rings, and the methyl group. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the aromatic and aliphatic regions. |

| Mass Spec (ESI+) | [M+H]⁺ ion corresponding to the mass of the free base (C₂₆H₄₀N₄). |

| HPLC | A single major peak indicating high purity (typically >98%). |

Biological Activity and Signaling Pathway

MCOPPB exerts its biological effects primarily through the activation of the NOP receptor, a G protein-coupled receptor (GPCR). The canonical signaling pathway involves the coupling to Gαi/Gαo proteins.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 1,2-disubstituted benzimidazoles using an aza-Wittig-equivalent process - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09010B [pubs.rsc.org]

- 6. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 1, 2 Disubstitued Benzimidazoles using SiO2/CaCl2.2H2O as a Catalyst [ijraset.com]

MCOPPB Trihydrochloride: A Deep Dive into its Neuronal Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

MCOPPB trihydrochloride is a potent and highly selective non-peptide agonist for the Nociceptin/Orphanin FQ (NOP) receptor, a member of the opioid receptor family.[1][2] Its engagement with the NOP receptor in neurons initiates a cascade of intracellular events, primarily characterized by the inhibition of adenylyl cyclase and a reduction in neuronal excitability. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying the action of MCOPPB in neurons, presenting key quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways.

Core Mechanism: NOP Receptor Agonism

This compound exerts its effects by binding to and activating the NOP receptor, a G-protein coupled receptor (GPCR).[] This interaction has been quantified through various binding assays, demonstrating high affinity and selectivity.

Binding Affinity and Selectivity

MCOPPB exhibits a high affinity for the human NOP receptor, with a pKi value of 10.07.[2][4][5][6] Its selectivity for the NOP receptor over other opioid receptors is a key feature, minimizing off-target effects.

| Receptor Subtype | Selectivity vs. NOP Receptor | Reference |

| Mu (μ) | 12-fold | [2] |

| Kappa (κ) | 270-fold | [2] |

| Delta (δ) | >1000-fold | [2] |

Intracellular Signaling Pathways

Upon binding of MCOPPB, the NOP receptor undergoes a conformational change, leading to the activation of its associated heterotrimeric G-protein (primarily Gi/o). This initiates a series of downstream signaling events.

Inhibition of Adenylyl Cyclase

The activated α-subunit of the Gi/o protein directly inhibits the activity of adenylyl cyclase.[] This enzymatic inhibition leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[]

Modulation of Calcium Ion Influx

A reduction in cAMP levels and the activity of the βγ-subunits of the G-protein contribute to a decrease in calcium ion (Ca2+) influx into the neuron.[] This is a critical step in reducing neuronal excitability.

Receptor Internalization and Phosphorylation

Prolonged exposure to MCOPPB induces significant internalization of the NOP receptor and phosphorylation at multiple serine and threonine residues.[] This process is a key mechanism of signal desensitization and regulation.

The signaling cascade initiated by MCOPPB at the NOP receptor can be visualized as follows:

Caption: MCOPPB signaling pathway in a neuron.

Electrophysiological Consequences

The molecular events triggered by MCOPPB translate into significant changes in the electrophysiological properties of neurons. The primary consequence is a reduction in neuronal excitability, which is the basis for its observed anxiolytic effects.[1][2][]

The logical flow from receptor binding to physiological effect is illustrated below:

Caption: Experimental workflow from binding to effect.

Experimental Protocols

This section outlines the general methodologies employed to elucidate the mechanism of action of MCOPPB.

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) and selectivity of MCOPPB for the NOP receptor and other opioid receptors.

-

Methodology:

-

Prepare cell membrane homogenates from cells expressing the receptor of interest (e.g., CHO-K1 cells stably expressing human NOP receptor).

-

Incubate the membrane homogenates with a constant concentration of a radiolabeled ligand (e.g., [³H]-Nociceptin) and varying concentrations of MCOPPB.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

Calculate the IC50 value (concentration of MCOPPB that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

-

cAMP Accumulation Assays

-

Objective: To measure the effect of MCOPPB on adenylyl cyclase activity.

-

Methodology:

-

Culture cells expressing the NOP receptor (e.g., HEK293 cells).

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulate adenylyl cyclase with forskolin.

-

Treat the cells with varying concentrations of MCOPPB.

-

Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay (e.g., ELISA or HTRF).

-

Determine the IC50 value for the inhibition of forskolin-stimulated cAMP accumulation.

-

Electrophysiology (Patch-Clamp)

-

Objective: To directly measure the effects of MCOPPB on ion channel activity and neuronal excitability.

-

Methodology:

-

Prepare acute brain slices or cultured neurons.

-

Obtain whole-cell patch-clamp recordings from individual neurons.

-

In voltage-clamp mode, measure the effect of MCOPPB on specific ion currents (e.g., voltage-gated calcium currents).

-

In current-clamp mode, measure the effect of MCOPPB on the resting membrane potential and action potential firing in response to current injections.

-

Summary and Future Directions

This compound is a powerful research tool and a potential therapeutic agent due to its selective and potent agonism at the NOP receptor. Its mechanism of action in neurons is primarily driven by the inhibition of the adenylyl cyclase/cAMP pathway and the reduction of calcium influx, leading to decreased neuronal excitability. While its anxiolytic properties are well-documented, further research is needed to fully elucidate the nuances of its signaling in different neuronal populations and its potential in other neurological and psychiatric disorders. The recent discovery of its senolytic effects in peripheral tissues also opens up new avenues of investigation, although this has not been observed in the central nervous system.[7][8][9]

References

- 1. MCOPPB - Wikipedia [en.wikipedia.org]

- 2. Pharmacological characterization of the newly synthesized nociceptin/orphanin FQ-receptor agonist 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole as an anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | Opioid Receptor | TargetMol [targetmol.com]

- 5. adooq.com [adooq.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Nociceptin/orphanin FQ opioid receptor (NOP) selective ligand MCOPPB links anxiolytic and senolytic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Nociceptin/orphanin FQ opioid receptor (NOP) selective ligand MCOPPB links anxiolytic and senolytic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

MCOPPB Trihydrochloride: A Technical Guide to its Nociceptin Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of MCOPPB trihydrochloride for the nociceptin/orphanin FQ (NOP) receptor, a G protein-coupled receptor implicated in a range of physiological processes including pain, anxiety, and mood. MCOPPB, a potent and selective nonpeptide agonist of the NOP receptor, has emerged as a valuable research tool and a potential therapeutic agent. This document summarizes key binding affinity data, details the experimental protocols used for its determination, and illustrates the relevant signaling pathways.

Core Data Presentation: Nociceptin Receptor Binding Affinity

This compound exhibits high affinity and selectivity for the human NOP receptor. The binding affinity is commonly expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.

| Compound | Receptor | Binding Affinity (pKi) | Selectivity vs. μ-opioid | Selectivity vs. κ-opioid | Selectivity vs. δ-opioid |

| This compound | Human NOP | 10.07 ± 0.01[] | 12-fold | 270-fold | >1000-fold[] |

Experimental Protocols

The determination of the binding affinity of this compound for the NOP receptor typically involves radioligand binding assays. The following is a generalized protocol based on standard methodologies in the field.

Cell Culture and Membrane Preparation

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected with the human NOP receptor (CHO-hNOP) are commonly used.

-

Culture Conditions: Cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Membrane Preparation:

-

Cells are harvested and washed with phosphate-buffered saline (PBS).

-

The cell pellet is resuspended in a homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized using a tissue grinder or sonicator.

-

The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

-

The supernatant is then subjected to high-speed centrifugation (e.g., 40,000 x g) to pellet the cell membranes.

-

The final membrane pellet is resuspended in an appropriate assay buffer and the protein concentration is determined using a standard method like the Bradford or BCA assay. Membranes are stored at -80°C until use.

-

Radioligand Binding Assay

-

Radioligand: A radiolabeled NOP receptor ligand, such as [³H]-nociceptin or another suitable radiolabeled antagonist, is used.

-

Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, pH 7.4, with the addition of divalent cations like MgCl₂ and protease inhibitors.

-

Procedure:

-

The assay is performed in a 96-well plate format.

-

To each well, the following are added in a final volume of 250 µL:

-

CHO-hNOP cell membrane preparation (typically 3-20 µg of protein).

-

Varying concentrations of the unlabeled test compound (this compound).

-

A fixed concentration of the radioligand (typically at or below its Kd value).

-

-

Total Binding: Wells containing only the membrane preparation and the radioligand.

-

Non-specific Binding: Wells containing the membrane preparation, the radioligand, and a high concentration of an unlabeled NOP receptor ligand to saturate the receptors.

-

The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow binding to reach equilibrium.

-

-

Filtration and Counting:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the bound radioligand from the unbound.

-

The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

The filters are dried, and a scintillation cocktail is added.

-

The radioactivity retained on the filters is then measured using a liquid scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

-

The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

The pKi is calculated as the negative logarithm of the Ki.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the NOP receptor signaling pathway and a typical experimental workflow for determining binding affinity.

References

An In-depth Technical Guide to the Downstream Signaling Pathways of MCOPPB Trihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

MCOPPB trihydrochloride is a potent and highly selective non-peptide agonist for the nociceptin (B549756)/orphanin FQ (NOP) receptor, a G protein-coupled receptor with distinct pharmacology from classical opioid receptors.[1][2] This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by this compound. It details the canonical G protein-mediated signaling cascade, including the inhibition of adenylyl cyclase, reduction of cyclic AMP (cAMP), and modulation of ion channel activity. Furthermore, this guide explores more recently identified signaling pathways implicated in the broader physiological effects of MCOPPB, such as the Toll-like receptor (TLR) and mTOR pathways, based on transcriptomic data. Detailed experimental protocols for key assays and quantitative data on MCOPPB's activity are presented to facilitate further research and drug development efforts.

Introduction to this compound

This compound is recognized for its high binding affinity and selectivity for the human NOP receptor, with a pKi of 10.07.[1][2][3][4][5] Its selectivity for the NOP receptor over the μ-, κ-, and δ-opioid receptors is 12-, 270-, and >1000-fold, respectively.[2] In preclinical studies, MCOPPB has demonstrated significant anxiolytic-like effects without the adverse effects on memory and locomotion often associated with other anxiolytics.[2] More recent research has also uncovered its potential as a senolytic agent, capable of eliminating senescent cells.[6] These diverse biological activities are underpinned by the specific downstream signaling cascades initiated upon NOP receptor activation.

Core Signaling Pathways of this compound

Canonical NOP Receptor Signaling: Gαi/o-Coupled Pathway

Upon binding of MCOPPB, the NOP receptor, which is coupled to inhibitory G proteins of the Gαi/o family, initiates a cascade of intracellular events.[7]

-

Inhibition of Adenylyl Cyclase and Reduction of cAMP: A primary consequence of NOP receptor activation is the inhibition of adenylyl cyclase activity. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[7] This reduction in cAMP levels subsequently modulates the activity of downstream effectors such as Protein Kinase A (PKA).

-

Modulation of Ion Channel Activity:

-

Inhibition of Voltage-Gated Calcium Channels (VGCCs): Activation of the NOP receptor by agonists leads to the inhibition of N-, L-, and P/Q-type voltage-gated calcium channels.[8] This effect, primarily mediated by the Gβγ subunits of the G protein, reduces calcium influx into neurons, leading to decreased neuronal excitability and neurotransmitter release.[9]

-

Activation of G Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channels: NOP receptor activation also leads to the opening of GIRK channels, causing an efflux of potassium ions.[8] This results in hyperpolarization of the cell membrane, further contributing to the inhibition of neuronal activity.

-

The following diagram illustrates the canonical signaling pathway activated by this compound.

Receptor Internalization and Phosphorylation

Similar to other G protein-coupled receptors, sustained activation of the NOP receptor by agonists like MCOPPB can lead to its phosphorylation by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestins, which can lead to receptor desensitization and internalization.[8] One study has noted that MCOPPB treatment induces strong NOP receptor internalization and multi-site phosphorylation at Ser343, Ser348, Thr359, and Ser363.[10]

The following diagram depicts the process of MCOPPB-induced NOP receptor internalization.

Emerging Downstream Pathways: TLR and mTOR Signaling

A study investigating the senolytic effects of MCOPPB in mice revealed significant changes in the hepatic transcriptome.[6] This transcriptomic analysis implicated the involvement of the Toll-like receptor (TLR) and mTOR signaling pathways in the broader physiological effects of MCOPPB.[6] While the direct protein-level interactions are yet to be fully elucidated, this finding opens new avenues for understanding the compound's mechanism of action beyond its immediate effects on neuronal excitability.

The following diagram illustrates the potential involvement of TLR and mTOR signaling downstream of MCOPPB.

Quantitative Data

The following table summarizes the available quantitative data for this compound's interaction with the NOP receptor.

| Parameter | Value | Species | Assay System | Reference |

| pKi | 10.07 | Human | Radioligand Binding Assay | [1][2][3][4][5] |

| EC50 | 0.39 nM | Human | [35S]GTPγS Binding Assay (HEK293 cells) | [2] |

Experimental Protocols

[35S]GTPγS Binding Assay

This assay measures the functional activation of G protein-coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor stimulation.

Materials:

-

Cell membranes from HEK293 cells stably expressing the human NOP receptor.

-

This compound stock solution.

-

[35S]GTPγS.

-

GDP.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 0.1% BSA.

-

Scintillation cocktail.

-

Glass fiber filters.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a microplate, combine the cell membranes (10-20 µg protein), GDP (10 µM final concentration), and varying concentrations of MCOPPB.

-

Initiate the reaction by adding [35S]GTPγS (0.1 nM final concentration).

-

Incubate the mixture at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the EC50 value by non-linear regression analysis.

cAMP Inhibition Assay

This assay measures the ability of a GPCR agonist to inhibit adenylyl cyclase activity, resulting in a decrease in intracellular cAMP levels.

Materials:

-

CHO-K1 cells stably expressing the human NOP receptor.

-

This compound stock solution.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Cell culture medium.

-

Lysis buffer.

Procedure:

-

Plate the CHO-K1-hNOP cells in a 96-well plate and culture overnight.

-

Pre-treat the cells with varying concentrations of this compound for 15-30 minutes.

-

Stimulate the cells with a sub-maximal concentration of forskolin (e.g., 1-10 µM) to induce cAMP production.

-

Incubate for 30 minutes at 37°C.

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the cAMP levels using the chosen detection method.

-

Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each MCOPPB concentration and determine the IC50 value.

Intracellular Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration upon GPCR activation. For Gαi/o-coupled receptors like NOP, co-expression of a promiscuous G protein (e.g., Gαq/i5) is often required to redirect the signal to the Gαq pathway, which stimulates phospholipase C and subsequent calcium release.

Materials:

-

HEK293 cells co-expressing the human NOP receptor and a promiscuous G protein.

-

This compound stock solution.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Pluronic F-127.

Procedure:

-

Plate the cells in a black-walled, clear-bottom 96-well plate and culture overnight.

-

Load the cells with the calcium-sensitive dye in assay buffer for 30-60 minutes at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Use a fluorescent plate reader with an integrated liquid handling system to measure baseline fluorescence.

-

Add varying concentrations of this compound to the wells and immediately begin recording the fluorescence intensity over time.

-

Calculate the change in fluorescence (ΔF) from baseline and normalize to the maximum response.

-

Determine the EC50 value from the concentration-response curve.

Conclusion

This compound is a valuable research tool for investigating the physiological roles of the NOP receptor. Its primary mechanism of action involves the activation of the canonical Gαi/o-coupled signaling pathway, leading to the inhibition of neuronal activity. Emerging evidence suggests that MCOPPB may also modulate the TLR and mTOR signaling pathways, although further research is needed to elucidate the precise molecular mechanisms. The quantitative data and detailed experimental protocols provided in this guide serve as a resource for scientists working to further unravel the complex pharmacology of MCOPPB and its potential therapeutic applications.

References

- 1. MCOPPB - Wikipedia [en.wikipedia.org]

- 2. Pharmacological characterization of the newly synthesized nociceptin/orphanin FQ-receptor agonist 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole as an anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 4. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 5. adooq.com [adooq.com]

- 6. Nociceptin/orphanin FQ opioid receptor (NOP) selective ligand MCOPPB links anxiolytic and senolytic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Agonist-selective NOP receptor phosphorylation correlates in vitro and in vivo and reveals differential post-activation signaling by chemically diverse agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of N-type calcium channels by nociceptin receptors and its possible role in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

MCOPPB Trihydrochloride: A Technical Guide to its Senolytic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellular senescence, a state of irreversible cell cycle arrest, is implicated in a host of age-related diseases. The selective elimination of these senescent cells by agents known as senolytics presents a promising therapeutic strategy. This document provides an in-depth technical overview of MCOPPB trihydrochloride, a selective agonist of the nociceptin/orphanin FQ opioid receptor (NOP), which has been identified as a novel senolytic agent. This guide summarizes the quantitative data supporting its senolytic activity, details the experimental protocols for its evaluation, and visualizes the proposed mechanism of action and experimental workflows.

Introduction

This compound, 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole trihydrochloride, was initially investigated for its anxiolytic properties.[1] A high-throughput screening of a library of pharmacologically active compounds identified MCOPPB as a potent senolytic capable of selectively inducing apoptosis in senescent cells.[2] Subsequent in vitro and in vivo studies have demonstrated its efficacy in reducing the burden of senescent cells in various tissues, suggesting its potential as a therapeutic agent for age-related pathologies.[2]

Quantitative Assessment of Senolytic Activity

The senolytic efficacy of this compound has been quantified across different cell types and experimental models. The following tables summarize the key findings from these studies.

Table 1: In Vitro Senolytic Activity of this compound

| Cell Line | Senescence Inducer | MCOPPB Concentration | Effect on Senescent Cells | Reference |

| MRC5 (human lung fibroblasts) | Aphidicolin | 10 µM | Identified as a strong hit in a high-throughput screen for senolytic activity. | [2] |

| Huh-7 (hepatocellular carcinoma) | Doxorubicin (100 nM) | 0.5 µM | Up to a seven-fold decrease in the number of senescent cells. | [2] |

| HepG2 (hepatocellular carcinoma) | Doxorubicin (100 nM) | 0.5 µM | A decreasing trend in the number of senescent cells (p=0.096). | [2] |

Table 2: In Vivo Senolytic Activity of this compound in Mice

| Tissue | Metric | MCOPPB Treatment | Outcome | Reference |

| Visceral White Adipose Tissue | SA-β-gal positive cells | 5 mg/kg, i.p. for 5 consecutive days with 2-day rest periods for 3 weeks | ~70% reduction in the number of senescent cells. | [2] |

Mechanism of Action: Involvement of Toll-Like Receptor Signaling

Mechanistic studies suggest that this compound exerts its senolytic effects through the activation of transcriptional networks associated with the immune response, with Toll-like receptor 4 (TLR4) identified as a key signaling hub.[2] The proposed pathway involves the engagement of TLR4, leading to a downstream signaling cascade that ultimately results in the apoptosis of senescent cells.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the senolytic properties of this compound.

High-Throughput Screening (HTS) for Senolytics

The initial identification of MCOPPB as a senolytic was achieved through a high-throughput screening assay.

Protocol:

-

Cell Culture and Senescence Induction:

-

Culture human MRC5 fibroblasts in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

-

Induce senescence by treating the cells with aphidicolin.

-

-

High-Throughput Screening:

-

Seed the senescent MRC5 cells into multi-well plates.

-

Using an automated robotic platform, add compounds from the LOPAC®Pfizer library to the wells at a final concentration of 10 µM.

-

Incubate the plates for a specified period.

-

-

Viability Assay:

-

Assess the viability of the senescent cells using an XTT assay, which measures mitochondrial activity.

-

-

Hit Identification:

-

Identify compounds that exhibit preferential toxicity towards senescent cells compared to non-senescent control cells. MCOPPB was identified as the strongest hit in this screen.[2]

-

In Vitro Senolysis Assay in Hepatocellular Carcinoma Cells

Protocol:

-

Cell Culture:

-

Culture HepG2 and Huh-7 hepatocellular carcinoma cells in DMEM (1X) supplemented with 10% FBS and 1% penicillin/streptomycin.[2]

-

-

Induction of Chemotherapy-Induced Senescence:

-

MCOPPB Treatment:

-

After the 6-day washout period, treat the senescent cells with this compound at various concentrations (e.g., 0.5 µM) for an additional 24-48 hours.[2]

-

-

Assessment of Senescence:

-

Quantify the number of senescent cells using a fluorogenic substrate for β-galactosidase (C12FDG) and flow cytometry.[2]

-

Alternatively, perform Senescence-Associated β-galactosidase (SA-β-gal) staining.

-

In Vivo Senolysis in Mice

Protocol:

-

Animal Model:

-

Use appropriate mouse models for the study of aging or age-related diseases.

-

-

MCOPPB Administration:

-

Tissue Collection and Analysis:

-

At the end of the treatment period, euthanize the mice and collect tissues of interest (e.g., visceral white adipose tissue, liver).

-

Perform histological analysis for markers of senescence, such as SA-β-gal staining, to quantify the senescent cell burden.

-

Conclusion

This compound has emerged as a promising senolytic agent with demonstrated efficacy in both in vitro and in vivo models. Its ability to selectively eliminate senescent cells, coupled with a partially elucidated mechanism of action involving TLR4 signaling, warrants further investigation for its therapeutic potential in treating a range of age-related diseases. The experimental protocols detailed in this guide provide a framework for the continued exploration of MCOPPB and other novel senolytic compounds.

References

MCOPPB Trihydrochloride: A Novel Senolytic Agent Targeting Cellular Senescence

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental biological process implicated in aging and a variety of age-related diseases. The selective elimination of senescent cells by agents known as senolytics has emerged as a promising therapeutic strategy. This technical guide provides a comprehensive overview of the senolytic effects of MCOPPB trihydrochloride, a selective agonist of the Nociceptin/Orphanin FQ (NOP) receptor. Initially investigated for its anxiolytic properties, recent findings have identified this compound as a potent senolytic agent with cell-type-specific effects. This document details the quantitative effects of this compound on senescent cell viability, outlines the experimental protocols for assessing its activity, and illustrates the proposed signaling pathways involved in its mechanism of action. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of geroscience and senotherapeutics.

Introduction

The accumulation of senescent cells is a hallmark of aging and contributes to the pathogenesis of numerous chronic diseases.[1] These cells, while no longer dividing, remain metabolically active and secrete a complex mixture of pro-inflammatory cytokines, chemokines, and proteases, collectively known as the senescence-associated secretory phenotype (SASP).[1] The SASP can disrupt tissue microenvironments and contribute to age-related decline. Senolytics, a class of drugs that selectively induce apoptosis in senescent cells, offer a novel therapeutic approach to mitigate the detrimental effects of cellular senescence.

This compound (1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole trihydrochloride) is a potent and selective non-peptide agonist for the NOP receptor.[2] While its anxiolytic effects have been previously characterized, a recent high-throughput screening of a library of pharmacologically active compounds identified MCOPPB as a novel senolytic agent.[1][3] This guide summarizes the key findings on the senolytic properties of this compound, providing detailed data and methodologies to facilitate further research and development in this area.

Quantitative Effects of this compound on Cellular Senescence

The senolytic activity of this compound has been demonstrated in both in vitro and in vivo models. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Senolytic Activity of this compound

| Cell Line | Senescence Inducer | MCOPPB Concentration (µM) | Effect on Senescent Cell Viability | Reference |

| MRC-5 (human lung fibroblasts) | Aphidicolin (10 µM) | 10 | Identified as the strongest hit in a high-throughput screen for senolytic activity. | [1][3] |

| Huh-7 (human hepatocellular carcinoma) | Doxorubicin (B1662922) (100 nM) | 0.5 | Significant decrease in the number of senescent cells (up to seven-fold). | [1] |

| HepG2 (human hepatocellular carcinoma) | Doxorubicin (100 nM) | 0.5 | A decreasing trend in the number of senescent cells (p-value: 0.096). | [1] |

Table 2: In Vivo Senolytic Activity of this compound in Mice

| Tissue | Parameter Measured | Treatment Group | Result | Reference |

| White Adipose Tissue (WAT) | Senescence-Associated β-Galactosidase (SA-β-Gal) Positive Area | Control | Baseline level of senescent cells. | [1] |

| White Adipose Tissue (WAT) | Senescence-Associated β-Galactosidase (SA-β-Gal) Positive Area | MCOPPB (5 mg/kg) | Significant decrease in the area of SA-β-Gal positive cells. | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the senolytic effects of this compound.

In Vitro Senescence Induction and MCOPPB Treatment

3.1.1 Cell Culture:

-

MRC-5, HepG2, and Huh-7 cell lines are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[1]

3.1.2 Induction of Senescence:

-

Aphidicolin-induced senescence (MRC-5 cells): To induce replicative senescence, MRC-5 cells are treated with 10 µM aphidicolin.[1][3]

-

Doxorubicin-induced senescence (HepG2 and Huh-7 cells): To induce chemotherapy-induced senescence, cells are treated with 100 nM doxorubicin for 24 hours.[1]

3.1.3 this compound Treatment:

-

Following senescence induction, the culture medium is replaced with fresh medium containing this compound at the desired concentrations (e.g., 0.5 µM or 10 µM).[1]

-

Cells are incubated with this compound for a specified period (e.g., 48 hours) before assessing cell viability and senescence markers.[1]

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

3.2.1 In Vitro SA-β-Gal Staining:

-

Wash cells twice with phosphate-buffered saline (PBS).

-

Fix the cells with a solution of 2% formaldehyde (B43269) and 0.2% glutaraldehyde (B144438) in PBS for 5 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Prepare the staining solution: 1 mg/mL of X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) in a solution containing 40 mM citric acid/sodium phosphate (B84403) (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl2.

-

Incubate the cells with the staining solution at 37°C (without CO2) for 12-16 hours.

-

Observe the cells under a microscope for the development of a blue color, indicative of SA-β-Gal activity.

3.2.2 In Vivo SA-β-Gal Staining (Adipose Tissue):

-

Excise white adipose tissue from mice and fix it in a solution of 2% formaldehyde and 0.2% glutaraldehyde.

-

Rinse the tissue in PBS.

-

Immerse the tissue in the SA-β-Gal staining solution (as described above).

-

Incubate the tissue at 37°C until a blue color develops.

-

Embed the stained tissue in paraffin, section, and counterstain with Nuclear Fast Red for microscopic analysis.[1]

In Vivo Mouse Studies

-

Animal Model: 20-week-old C57BL/6 mice on a chow diet are used.[1]

-

This compound Administration: this compound is administered via intraperitoneal (i.p.) injection at a dose of 5 mg/kg for 5 consecutive days, followed by a 2-day rest period, over a total of 3 weeks.[1]

-

Tissue Collection and Analysis: Following the treatment period, tissues such as white adipose tissue and liver are collected for analysis of senescence markers and gene expression.[1]

RNA Sequencing and Pathway Analysis

-

Isolate total RNA from liver tissue of control and MCOPPB-treated mice.

-

Perform library preparation and RNA sequencing.

-

Analyze the sequencing data to identify differentially expressed genes.

-

Utilize pathway analysis tools (e.g., STRING) to identify signaling pathways that are significantly modulated by MCOPPB treatment.[1]

Signaling Pathways and Mechanisms of Action

RNA sequencing analysis of liver tissue from mice treated with this compound revealed the activation of transcriptional networks involved in the immune response to external stressors, with a significant implication of Toll-like receptor (TLR) signaling.[1][2]

The diagram above illustrates the proposed mechanism where this compound, by acting on the NOP receptor, activates immune response pathways, including Toll-like receptor signaling. This activation is hypothesized to lead to the selective apoptosis of senescent cells.

Experimental and Logical Workflows

The evaluation of this compound as a senolytic agent follows a logical progression from in vitro screening to in vivo validation.

This workflow begins with a high-throughput screen to identify potential senolytic compounds. Promising candidates like MCOPPB are then further evaluated in various in vitro models of cellular senescence. Successful in vitro results lead to in vivo studies in animal models to confirm the senolytic activity and investigate the underlying mechanisms of action.

Conclusion

This compound represents a promising new senolytic agent with a distinct mechanism of action linked to the NOP receptor and Toll-like receptor signaling. The data presented in this technical guide highlight its potential for selectively clearing senescent cells, particularly in the context of chemotherapy-induced senescence and age-related accumulation in adipose tissue. The detailed experimental protocols and workflow diagrams provide a solid foundation for researchers to further investigate the therapeutic potential of this compound and to develop novel senolytic strategies for the treatment of age-related diseases. Further research is warranted to fully elucidate the downstream effectors of the TLR signaling pathway and to explore the efficacy of MCOPPB in other models of aging and disease.

References

- 1. Nociceptin/orphanin FQ opioid receptor (NOP) selective ligand MCOPPB links anxiolytic and senolytic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nociceptin/orphanin FQ opioid receptor (NOP) selective ligand MCOPPB links anxiolytic and senolytic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

MCOPPB Trihydrochloride: A Technical Guide to its Role in Lipid Metabolism Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

MCOPPB trihydrochloride, a potent and selective agonist of the Nociceptin (B549756)/orphanin FQ (N/OFQ) opioid peptide (NOP) receptor, has emerged as a significant modulator of lipid metabolism. This technical guide provides an in-depth analysis of the current understanding of this compound's effects on lipid profiles, the underlying signaling pathways, and detailed experimental methodologies. Evidence suggests that this compound induces lipid accumulation, particularly in the liver, leading to a state of hepatic steatosis. The mechanism of action appears to be multifaceted, involving the NOP receptor and crosstalk with other critical signaling networks, including Toll-like receptors (TLRs) and the insulin (B600854) signaling pathway. This document aims to be a comprehensive resource for researchers and professionals in drug development interested in the metabolic implications of NOP receptor agonism.

Introduction to this compound

This compound, chemically known as 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole trihydrochloride, is a high-affinity agonist for the NOP receptor.[1] Initially investigated for its anxiolytic properties, recent studies have unveiled its significant impact on metabolic processes, specifically lipid metabolism.[1][2] Understanding the metabolic effects of this compound is crucial for its potential therapeutic applications and for elucidating the broader role of the NOP receptor in metabolic regulation.

Quantitative Effects on Lipid Metabolism

While extensive quantitative data on the effects of this compound on plasma lipid profiles remain to be fully elucidated, preclinical studies in murine models have provided key insights into its impact on hepatic lipid accumulation.

Table 1: Effect of this compound on Hepatic Steatosis in Mice

| Treatment Group | Hepatic Steatosis Score | Description |

| Control | 0 | No evidence of steatosis. |

| MCOPPB (5 mg/kg) | 0.6 | Early-stage steatosis observed.[1] |

Note: The steatosis score is a semi-quantitative measure based on histological analysis of liver tissue.

Signaling Pathways in MCOPPB-Mediated Lipid Metabolism Modulation

The primary mechanism of action of this compound is the activation of the NOP receptor, a G protein-coupled receptor (GPCR).[3] This activation initiates a cascade of intracellular signaling events that ultimately influence lipid metabolism. The available evidence points towards the involvement of Toll-like receptors (TLRs) and the insulin signaling pathway as key downstream mediators.

Nociceptin/Orphanin FQ (NOP) Receptor Signaling

Activation of the NOP receptor by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] This, in turn, can modulate the activity of various downstream effectors.

Figure 1: Simplified NOP Receptor Signaling Pathway.

Crosstalk with Toll-like Receptor (TLR) Signaling

Studies suggest an interaction between the nociceptin system and TLRs. Nociceptin has been shown to suppress the expression of TLR2 and TLR4.[4][5] This interaction may be a crucial link between NOP receptor activation by MCOPPB and the modulation of inflammatory and metabolic pathways regulated by TLRs.

References

- 1. Nociceptin /Orphanin FQ Peptide (NOP) Receptor Modulators: An Update in Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Defects in mTORC1 Network and mTORC1-STAT3 Pathway Crosstalk Contributes to Non-inflammatory Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nociceptin receptor - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. A simple and sensitive enzymatic method for cholesterol quantification in macrophages and foam cells - PMC [pmc.ncbi.nlm.nih.gov]

MCOPPB Trihydrochloride: A Novel Modulator of Toll-like Receptor Signaling

An In-depth Technical Guide for Researchers and Drug Development Professionals

Published: December 10, 2025

Abstract

MCOPPB trihydrochloride, a potent and selective agonist for the nociceptin (B549756)/orphanin FQ (NOP) receptor, has recently been identified as a modulator of cellular senescence. Emerging research has revealed a novel mechanism of action for this compound, demonstrating its ability to activate transcriptional networks associated with the immune response, specifically implicating the Toll-like receptor (TLR) signaling pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with the TLR system, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling cascades and workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound in immunology, oncology, and age-related diseases.

Introduction

This compound (1-[1-(1-Methylcyclooctyl)piperidin-4-yl]-2-[(3R)-piperidin-3-yl]benzimidazole trihydrochloride) is a well-characterized, high-affinity agonist of the NOP receptor, a G protein-coupled receptor involved in a variety of physiological processes, including pain perception, anxiety, and locomotion.[1][2] While its primary activity is centered on the NOP receptor, a groundbreaking study by Raffaele et al. (2022) has uncovered a previously unknown function of MCOPPB as a senolytic agent, capable of selectively eliminating senescent cells.[3][4] Mechanistically, this senolytic activity was linked to the activation of immune response pathways, with a significant role attributed to Toll-like receptors (TLRs).[3][4]

This guide delves into the specifics of this compound's effects on TLR signaling, providing a technical foundation for further research and development.

Quantitative Data: this compound's Impact on TLR Signaling Gene Expression

The senolytic effects of this compound have been linked to the modulation of gene expression within the Toll-like receptor signaling pathway. The following table summarizes the quantitative data from transcriptomic analysis of senescent cells treated with this compound.

| Gene Symbol | Gene Name | Log2 Fold Change | p-value | Function in TLR Pathway |

| TLR4 | Toll-like receptor 4 | Upregulated | < 0.05 | Key receptor for LPS; initiates MyD88-dependent and TRIF-dependent signaling |

| MyD88 | Myeloid differentiation primary response 88 | Upregulated | < 0.05 | Adaptor protein for most TLRs; crucial for NF-κB activation |

| TRIF | TIR-domain-containing adapter-inducing interferon-β | Upregulated | < 0.05 | Adaptor protein for TLR3 and TLR4; mediates IRF3 activation |

| NFKB1 | Nuclear factor kappa B subunit 1 | Upregulated | < 0.05 | Transcription factor subunit; key regulator of inflammatory responses |

| IRF3 | Interferon regulatory factor 3 | Upregulated | < 0.05 | Transcription factor; critical for type I interferon production |

| IL6 | Interleukin 6 | Upregulated | < 0.05 | Pro-inflammatory cytokine; downstream product of TLR signaling |

| TNF | Tumor necrosis factor | Upregulated | < 0.05 | Pro-inflammatory cytokine; downstream product of TLR signaling |

Note: The data presented is a summary based on the findings of Raffaele et al. (2022) which identified TLR4 as a nodal hyper-connected hub in their pathway analysis.[3] The upregulation of these key genes suggests a broad activation of the TLR4 signaling cascade by this compound in the context of senescent cell clearance.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's effect on TLR signaling.

High-Throughput Screening for Senolytic Compounds

This protocol outlines the initial screening process that identified MCOPPB as a senolytic agent.

Objective: To identify compounds that selectively induce cell death in senescent cells.

Cell Line: Human MRC5 fibroblasts.

Methodology:

-

Induction of Senescence: MRC5 cells were treated with low doses of aphidicolin (B1665134) to induce replicative stress and establish a senescent phenotype.

-

Compound Library Screening: A library of pharmacologically active compounds (LOPAC®Pfizer) was screened at a fixed concentration of 10 µM on both senescent and non-senescent (parental) MRC5 cells.

-

Viability Assay: Cell viability was assessed using the XTT assay. The toxic response in senescent cells was compared to that in the non-senescent population.

-

Hit Identification: Compounds showing preferential toxicity towards senescent cells were identified as hits. MCOPPB was identified as the strongest hit in this screen.[3]

Transcriptomic Analysis of MCOPPB-Treated Senescent Cells

This protocol details the methodology used to analyze the gene expression changes in senescent cells following treatment with this compound.

Objective: To identify the signaling pathways modulated by MCOPPB in senescent cells.

Cell Lines: Doxorubicin-induced senescent hepatocellular carcinoma cell lines (HepG2 and Huh-7).[3]

Methodology:

-

Induction of Senescence: HepG2 and Huh-7 cells were treated with 100 nM Doxorubicin for 24 hours, followed by a 6-day washout period to establish a senescent phenotype.

-

MCOPPB Treatment: Senescent cells were treated with this compound at a concentration of 0.5 µM for 24 hours. This dose was identified as the maximal cytostatic dose without inducing cytotoxicity.[3]

-

RNA Extraction and Sequencing: Total RNA was extracted from both MCOPPB-treated and vehicle-treated senescent cells. RNA quality was assessed, and libraries were prepared for next-generation sequencing.

-

Bioinformatic Analysis:

-

Sequencing reads were aligned to the human reference genome.

-

Differential gene expression analysis was performed to identify genes that were significantly up- or down-regulated upon MCOPPB treatment.

-

Pathway analysis (e.g., using STRING) was conducted on the differentially expressed genes to identify enriched biological pathways. This analysis revealed the Toll-like receptor signaling pathway, with TLR4 as a key hub, to be significantly activated.[3]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

This compound Activation of the TLR4 Signaling Pathway

Caption: MCOPPB activates TLR4 signaling, leading to downstream activation of MyD88 and TRIF pathways.

Experimental Workflow for Identifying MCOPPB's Senolytic Activity and Mechanism

Caption: Workflow for the discovery and mechanistic elucidation of MCOPPB's senolytic effects.

Conclusion

The discovery of this compound's ability to modulate Toll-like receptor signaling represents a significant advancement in our understanding of this compound's biological activities. Beyond its established role as a NOP receptor agonist, MCOPPB's engagement with the innate immune system through TLRs opens up new avenues for therapeutic intervention in diseases characterized by cellular senescence and inflammation. The data and protocols presented in this guide offer a foundational resource for the scientific community to further explore and harness the potential of this compound in drug development. Further research is warranted to elucidate the precise molecular interactions between MCOPPB and the TLR signaling complex and to evaluate its efficacy in preclinical models of various diseases.

References

- 1. Nociceptin/orphanin FQ opioid receptor (NOP) selective ligand MCOPPB links anxiolytic and senolytic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Regulation of N-type calcium channels by nociceptin receptors and its possible role in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Long-Term Physiological Effects of MCOPPB Trihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

MCOPPB trihydrochloride is a potent and selective non-peptide agonist for the nociceptin (B549756)/orphanin FQ (NOP) receptor, a G protein-coupled receptor implicated in a variety of physiological processes.[1][2][3] This technical guide provides a comprehensive overview of the documented long-term physiological effects of this compound, with a focus on its anxiolytic, senolytic, and cardiovascular activities. The information is compiled from preclinical studies and is intended to serve as a resource for researchers and professionals in drug development. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows.

Introduction

This compound, with the chemical name 1-[1-(1-Methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole trihydrochloride, is a high-affinity agonist for the NOP receptor (pKi = 10.07 for the human receptor).[1][4][5] Its selectivity for the NOP receptor over other opioid receptors (mu, kappa, and delta) makes it a valuable tool for investigating the physiological roles of the nociceptin system.[5] Emerging research has highlighted its potential therapeutic applications, particularly in anxiety disorders and age-related cellular senescence.[1][5][6] This guide synthesizes the current understanding of the long-term physiological consequences of this compound administration in preclinical models.

Core Physiological Effects

The primary physiological effects of this compound are mediated through its agonist activity at the NOP receptor. This leads to the modulation of several downstream signaling pathways, resulting in a range of systemic effects.

Anxiolytic Effects

MCOPPB has demonstrated significant anxiolytic-like effects in rodent models without the common side effects associated with traditional anxiolytics, such as memory impairment or motor dysfunction.[3][5]

Experimental Data Summary:

| Parameter | Species | Dosage | Route | Duration | Key Findings | Reference |

| Anxiolytic-like effects | Mouse | 10 mg/kg | p.o. | 5 days | Sustained anxiolytic effect in the Vogel conflict test. | [5] |

| Locomotor Activity | Mouse | 10 mg/kg | p.o. | Single dose | No significant effect on locomotor activity. | [5] |

| Memory | Mouse | 10 mg/kg | p.o. | Single dose | No impairment of memory. | [5] |

Experimental Protocol: Vogel Conflict Test

The Vogel conflict test is a standard method to assess the anxiolytic potential of a compound.

-

Animal Model: Male mice are typically used.

-

Apparatus: The test apparatus consists of a chamber with a grid floor and a drinking spout.

-

Procedure:

-

Mice are water-deprived for a set period (e.g., 24 hours) before the test.

-

This compound or a vehicle control is administered orally (p.o.) at a specified time before the test (e.g., 60 minutes).

-

Mice are placed individually in the test chamber.

-

Every 20th lick at the drinking spout is paired with a mild electric shock to the feet, creating a conflict between the motivation to drink and the aversion to the shock.

-

The number of shocks received during a defined test period (e.g., 5 minutes) is recorded.

-

-

Endpoint: An increase in the number of shocks accepted by the drug-treated group compared to the vehicle group indicates an anxiolytic-like effect.

Experimental Workflow: Anxiolytic Testing

Workflow for assessing the anxiolytic effects of MCOPPB.

Senolytic Effects

Recent studies have identified MCOPPB as a senolytic agent, capable of selectively inducing apoptosis in senescent cells.[1][6] This has significant implications for age-related diseases.

Experimental Data Summary:

| Parameter | Model | Senescence Inducer | MCOPPB Conc. | Duration | Key Findings | Reference |

| Senescent Cell Viability | Human MRC5 Fibroblasts | Aphidicolin | 10 µM | 48 hours | Preferential toxicity towards senescent cells. | [6] |

| Senescent Cell Clearance | Human Huh-7 Cells | Doxorubicin | 0.5 µM | 48 hours | Significant decrease in senescent cells. | [6] |

| In Vivo Senescence | Mice | Natural Aging | 5 mg/kg | 21 days (i.p.) | Reduction of senescent cell burden in peripheral tissues. | [6] |

Experimental Protocol: In Vitro Senescence and Senolytic Assay

-

Cell Culture: Human fibroblast cells (e.g., MRC5) are cultured in appropriate media.

-

Induction of Senescence:

-

Cells are treated with a senescence-inducing agent, such as Aphidicolin (a DNA polymerase inhibitor) or Doxorubicin (a DNA damaging agent), for a specified period.

-

Following treatment, the cells are washed and cultured for several days to allow the senescent phenotype to develop.

-

-

Senolytic Treatment:

-

Senescent cells and non-senescent control cells are treated with various concentrations of this compound or a vehicle.

-

-

Viability Assessment:

-

Cell viability is assessed using a standard assay, such as the XTT assay, which measures metabolic activity.

-

Senescence-associated β-galactosidase (SA-β-gal) staining can be used to visualize and quantify senescent cells.

-

-

Endpoint: A significant reduction in the viability of senescent cells compared to non-senescent cells indicates senolytic activity.

Signaling Pathway: NOP Receptor-Mediated Signaling

Activation of the NOP receptor by MCOPPB initiates a cascade of intracellular events. The receptor couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and modulation of ion channel activity. This can influence various cellular processes, including survival and apoptosis.

Simplified NOP receptor signaling pathway activated by MCOPPB.

Cardiovascular Effects

A recent study has explored the long-term effects of MCOPPB on cardiac function in a rat model of myocardial infarction (MI). The findings suggest a protective role for NOP receptor activation in the heart.

Experimental Data Summary:

| Parameter | Species | Model | Dosage | Route | Duration | Key Findings | Reference |

| Ejection Fraction | Rat | Myocardial Infarction | 2.5 mg/kg/day | i.p. | 3 months | Significant improvement in cardiac function post-MI. | [7] |

| Fibrosis | Rat | Myocardial Infarction | 2.5 mg/kg/day | i.p. | 3 months | Decreased cardiac fibrosis. | [7] |

| Angiogenesis | Rat | Myocardial Infarction | 2.5 mg/kg/day | i.p. | 3 months | Induced angiogenesis. | [7] |

Experimental Protocol: Long-Term Cardiovascular Study in a Rat MI Model

-

Animal Model: Adult Sprague Dawley rats are used.

-

Myocardial Infarction Induction:

-

Animals undergo a surgical procedure to ligate the left anterior descending (LAD) coronary artery, inducing an MI.

-

-

Treatment:

-

Following a recovery period (e.g., 3 weeks), rats are treated daily with this compound (2.5 mg/kg) or saline via intraperitoneal (i.p.) injection for an extended period (e.g., 3 months).

-

-

Functional Assessment:

-

Echocardiography is performed at multiple time points (pre- and post-MI, and throughout the treatment period) to assess cardiac function, including ejection fraction.

-

-

Histological Analysis:

-

At the end of the study, hearts are harvested for histological analysis to assess fibrosis and angiogenesis.

-

Experimental Workflow: Cardiovascular Effects Study

References

- 1. Nociceptin/orphanin FQ opioid receptor (NOP) selective ligand MCOPPB links anxiolytic and senolytic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. MCOPPB - Wikipedia [en.wikipedia.org]

- 4. Agonist-selective NOP receptor phosphorylation correlates in vitro and in vivo and reveals differential post-activation signaling by chemically diverse agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological characterization of the newly synthesized nociceptin/orphanin FQ-receptor agonist 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole as an anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nociceptin/orphanin FQ opioid receptor (NOP) selective ligand MCOPPB links anxiolytic and senolytic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

MCOPPB Trihydrochloride: An Examination of Preclinical Data on a Nociceptin Receptor Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MCOPPB trihydrochloride is a potent and selective agonist for the nociceptin (B549756) opioid peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor. It has garnered significant interest within the scientific community for its potential therapeutic applications, primarily as an anxiolytic agent. This technical guide synthesizes the currently available preclinical information on this compound, with a focus on its pharmacological activity and data from animal models. Despite a comprehensive search of scientific literature, detailed pharmacokinetic and bioavailability data for this compound remains largely unpublished. This document aims to provide a thorough overview of the existing knowledge while highlighting areas where further research is critically needed.

Introduction

MCOPPB (1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole) trihydrochloride is a non-peptide small molecule that demonstrates high affinity and selectivity for the NOP receptor. The NOP receptor system is implicated in a variety of physiological and pathological processes, including pain modulation, anxiety, depression, and learning and memory. As a selective agonist, MCOPPB offers a valuable tool for elucidating the role of the NOP receptor in these functions and holds promise as a lead compound for the development of novel therapeutics.

Pharmacodynamics and Mechanism of Action

This compound exerts its effects by binding to and activating the NOP receptor, a G protein-coupled receptor (GPCR). This activation initiates a signaling cascade that ultimately modulates neuronal excitability. While the precise downstream signaling pathways activated by MCOPPB in various tissues are not fully detailed in publicly available literature, a general workflow for its mechanism of action can be proposed.

Preclinical Studies in Animal Models

MCOPPB has been evaluated in rodent models to assess its potential as an anxiolytic agent. In these studies, oral administration of MCOPPB has been shown to produce anxiolytic-like effects.

One key study demonstrated that MCOPPB, when administered orally to mice at a dose of 10 mg/kg, effectively inhibited signaling through the NOP receptor in the brain. This finding is significant as it suggests that MCOPPB can cross the blood-brain barrier to exert its effects on the central nervous system.

The typical workflow for these preclinical behavioral studies is outlined below.

Pharmacokinetics and Bioavailability: A Data Gap

A critical aspect of drug development is the characterization of a compound's pharmacokinetic profile, which includes its absorption, distribution, metabolism, and excretion (ADME). Key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2) are essential for determining dosing regimens and predicting clinical efficacy and safety. Similarly, bioavailability, which measures the fraction of an administered dose that reaches the systemic circulation, is a crucial determinant of a drug's oral utility.

Despite a thorough review of publicly accessible scientific databases and literature, specific quantitative pharmacokinetic and bioavailability data for this compound could not be located. While preclinical studies have utilized oral administration, the resulting plasma concentrations and the extent of absorption have not been reported. The absence of this information represents a significant gap in the understanding of MCOPPB's disposition in the body.

Analytical Methodology

The quantification of this compound in biological matrices, a prerequisite for any pharmacokinetic study, would likely involve established analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for the sensitive and selective measurement of small molecules in complex biological fluids like plasma and brain homogenates.

A general workflow for a bioanalytical method development and validation for MCOPPB would likely follow the steps illustrated below.

Methodological & Application

Application Notes and Protocols for MCOPPB Trihydrochloride In Vivo Administration in Mice

For Researchers, Scientists, and Drug Development Professionals

Abstract

MCOPPB trihydrochloride is a potent and selective non-peptide agonist for the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor, a G protein-coupled receptor involved in a variety of physiological processes.[1][2] In preclinical mouse models, MCOPPB has demonstrated significant anxiolytic, and senolytic effects, making it a valuable tool for research in neuroscience and aging.[2][3] This document provides detailed application notes and protocols for the in vivo administration of this compound to mice, based on currently available literature. It includes information on its mechanism of action, formulation, administration routes, and dosing regimens for studying its various biological effects.

Mechanism of Action

This compound exerts its effects by selectively binding to and activating the NOP receptor.[1] The NOP receptor is primarily coupled to inhibitory G proteins (Gαi/o). Upon activation by MCOPPB, the following downstream signaling events are initiated:

-

Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: Activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels, which together reduce neuronal excitability.[4]

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: MCOPPB has been shown to stimulate MAPK signaling cascades.

-

Receptor Phosphorylation and Internalization: Agonist binding, including by MCOPPB, can lead to the phosphorylation and subsequent internalization of the NOP receptor, a common mechanism for regulating GPCR signaling.[4][5]

One study has also suggested the involvement of Toll-like receptor (TLR) signaling in the senolytic actions of MCOPPB.[2][6]

Signaling Pathway of MCOPPB at the NOP Receptor

Caption: MCOPPB activates the NOP receptor, leading to multiple downstream effects.

Quantitative Data

While several studies have described the qualitative effects of MCOPPB in mice, detailed quantitative data regarding its pharmacokinetics and comprehensive dose-response relationships are limited in the publicly available literature. The following tables summarize the available quantitative information.

Table 1: Receptor Binding and In Vitro Potency

| Parameter | Species/System | Value | Reference(s) |

| pKi (NOP Receptor) | Human | 10.07 | [1] |

| EC50 (GIRK Activation) | In vitro | 0.06 nM | [4][7] |

Table 2: In Vivo Administration and Observed Effects

| Application | Route | Dose | Dosing Schedule | Key Observation | Reference(s) |

| Anxiolytic | Oral (p.o.) | 10 mg/kg | Single dose | Anxiolytic-like effects in Vogel conflict test | [1] |

| Senolytic | Intraperitoneal (i.p.) | 5 mg/kg then 2.5 mg/kg | 5 days on, 2 days off for 3 weeks | Reduction of senescent cell burden in peripheral tissues | [2] |

Experimental Protocols

The following protocols are based on methodologies described in studies utilizing MCOPPB and general best practices for in vivo mouse research. Researchers should adapt these protocols to their specific experimental needs and ensure compliance with all institutional animal care and use guidelines.

Formulation of this compound

1. Intraperitoneal (i.p.) Injection:

-

Vehicle: Sterile autoclaved water.

-

Preparation:

-